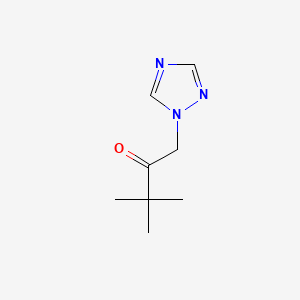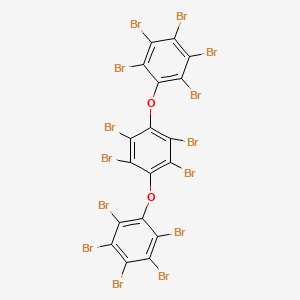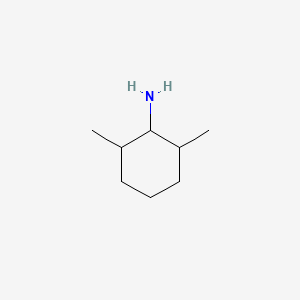
2,6-ジメチルシクロヘキサン-1-アミン
概要
説明
2,6-Dimethylcyclohexylamine (2,6-DMC) is an organic compound belonging to the cyclohexylamine family. It is a colorless liquid with a pungent odor, and is a versatile building block for a variety of applications in organic synthesis. 2,6-DMC is a chiral compound, meaning that it can exist in two different forms that are mirror images of each other. This property is important for its use in the synthesis of a range of compounds, including pharmaceuticals and other biologically active molecules.
科学的研究の応用
均一液液マイクロ抽出
この化合物は、水試料中の新興汚染物質の分析のための、切り替え可能な疎水性溶媒均一液液マイクロ抽出法で使用されます。 このプロセスでは、汚染物質を効果的に抽出するために、溶媒の体積を削減します .
VOC の可逆的吸収
「2,6-ジメチルシクロヘキシルアミン」は、排ガスから揮発性有機化合物 (VOC) を可逆的に吸収する能力について研究されています。 この用途は、VOC 除去のための処理技術において重要です .
化学合成
化学プロセス特許は、ジアルキルフェノールをジアルキルシクロヘキシルアミンに変換する方法を記載しており、「2,6-ジメチルシクロヘキシルアミン」は、芳香環の触媒水素化とアミノ化を組み合わせた反応によって生成される生成物の 1 つです .
Safety and Hazards
2,6-Dimethylcyclohexylamine is highly flammable and water-soluble . It is dangerous when exposed to heat or flame and can react vigorously with oxidizing materials . Inhalation of high concentrations of vapor will produce irritation of the respiratory tract and lungs, and inhalation of large quantities of vapor may be fatal . It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
作用機序
Mode of Action
The Leuckart reaction, a method used for the synthesis of amines, has been associated with the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,6-dimethylcyclohexan-1-amine . .
生化学分析
Biochemical Properties
2,6-Dimethylcyclohexylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that participate in further biochemical transformations . Additionally, 2,6-Dimethylcyclohexylamine can act as a substrate for monoamine oxidase, leading to its deamination and subsequent involvement in metabolic pathways .
Cellular Effects
2,6-Dimethylcyclohexylamine has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with G protein-coupled receptors, such as trace amine-associated receptors (TAARs). Activation of these receptors can modulate neurotransmitter release and impact cellular communication . Furthermore, 2,6-Dimethylcyclohexylamine can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,6-Dimethylcyclohexylamine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the activation or inhibition of enzymes, such as cytochrome P450 and monoamine oxidase, which are crucial for its metabolic processing . Additionally, 2,6-Dimethylcyclohexylamine can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to alterations in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethylcyclohexylamine can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that 2,6-Dimethylcyclohexylamine can undergo oxidation and other chemical transformations, leading to the formation of degradation products . Long-term exposure to 2,6-Dimethylcyclohexylamine in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dimethylcyclohexylamine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver and other organs. At higher doses, 2,6-Dimethylcyclohexylamine can cause adverse effects, including hepatotoxicity and neurotoxicity . Studies in rodents have shown that high doses of 2,6-Dimethylcyclohexylamine can lead to oxidative stress and damage to cellular structures .
Metabolic Pathways
2,6-Dimethylcyclohexylamine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 and monoamine oxidase enzymes. These enzymes facilitate the oxidation and deamination of 2,6-Dimethylcyclohexylamine, leading to the formation of metabolites that can be further processed by phase II metabolic reactions . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,6-Dimethylcyclohexylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 2,6-Dimethylcyclohexylamine are crucial for its biological activity and can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,6-Dimethylcyclohexylamine is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of 2,6-Dimethylcyclohexylamine within cells is essential for its activity and can impact its interactions with other biomolecules .
特性
IUPAC Name |
2,6-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGAAWJLYHYMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988158 | |
| Record name | 2,6-Dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-63-1 | |
| Record name | 2,6-Dimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



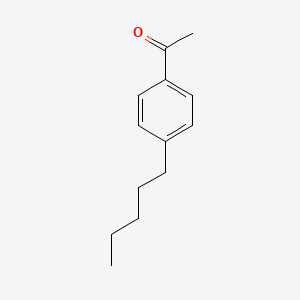

![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)


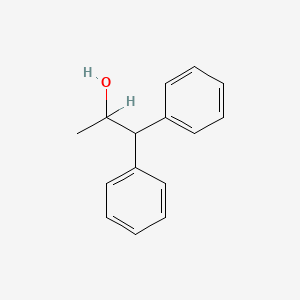

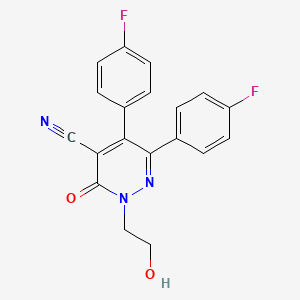
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)
